1-(2-Bromo-4,5-dimethoxyphenyl)ethanone

Description

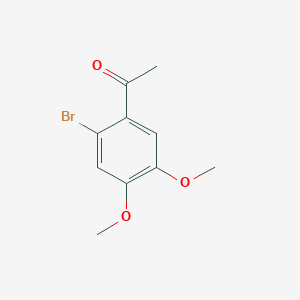

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is a brominated acetophenone derivative characterized by a bromine atom at the 2-position and methoxy groups at the 4- and 5-positions of the aromatic ring. This compound belongs to the hydroxyacetophenone family, which is widely studied for its role in lignin depolymerization intermediates and synthetic organic chemistry applications . Its molecular formula is C₁₀H₁₁BrO₄, with a molecular weight of 275.10 g/mol (based on structurally similar compounds) .

The bromine substituent enhances electrophilic reactivity, while the methoxy groups contribute to steric and electronic effects, influencing solubility and stability. Synthesis typically involves bromination of pre-methoxylated acetophenone precursors using reagents like bromine in chloroform or cupric bromide .

Properties

CAS No. |

1024602-84-3 |

|---|---|

Molecular Formula |

C12H15ClN2O2 |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

1-[3-(4-aminophenyl)propanoyl]azetidin-2-one;hydrochloride |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-10-4-1-9(2-5-10)3-6-11(15)14-8-7-12(14)16;/h1-2,4-5H,3,6-8,13H2;1H |

InChI Key |

WDWTYYFWIJNRTG-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=C(C=C1Br)OC)OC |

Canonical SMILES |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)N.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone can be synthesized through the bromination of 4,5-dimethoxyacetophenone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetonitrile. The reaction is carried out at room temperature, and the product is obtained in good yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used

Major Products Formed

Substitution Reactions: Products include substituted phenyl ethanones with various functional groups.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include alcohols and other reduced compounds

Scientific Research Applications

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its carbonyl group can participate in oxidation and reduction reactions, leading to the formation of various products .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structurally analogous compounds.

Substituent Effects on Reactivity and Stability

- Bromine Position: The 2-bromo substituent in the target compound increases electrophilicity at the ortho position, facilitating nucleophilic aromatic substitution. In contrast, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (Br at 5) exhibits lower reactivity due to steric hindrance from adjacent groups .

- Methoxy vs. Hydroxy Groups: Methoxy groups in the target compound enhance electron density on the ring, improving solubility in non-polar solvents. Conversely, hydroxylated analogs (e.g., 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone) are more polar and prone to oxidative degradation .

- Thermal Stability : Brominated derivatives like the target compound show higher thermal stability than hydroxylated analogs, making them suitable for high-temperature lignin depolymerization processes .

Key Research Findings

Lignin Degradation : The target compound’s yield in lignin depolymerization peaks at 160°C, outperforming hydroxylated analogs due to reduced side reactions .

Catalytic Bromination : Cupric bromide in ethyl acetate/chloroform increases bromination efficiency for the target compound (90% yield) compared to traditional methods .

Stability in Biological Systems: Brominated acetophenones exhibit lower microbial degradation rates than hydroxylated derivatives, enhancing their persistence in industrial applications .

Q & A

Q. Table 1: Key Reaction Parameters

| Component | Role | Quantity |

|---|---|---|

| CuI | Catalyst | 10 mol% |

| 1,10-Phenanthroline | Ligand | 20 mol% |

| K₃PO₄ | Base | 2 equiv. |

| Temperature | Reaction condition | 80°C |

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Critical characterization techniques include:

- Melting Point : 128°C (phase transition) .

- NMR : Compare ¹H/¹³C spectra with NIST data (e.g., acetosyringone analogs) to confirm substitution patterns .

- Mass Spectrometry (MS) : Verify molecular ion peak at m/z 245.04 (theoretical for C₁₀H₁₁BrO₃) .

Advanced: How can reaction yields be optimized when bromine substitution leads to side products?

Methodological Answer:

Bromine’s electrophilicity may cause undesired aryl coupling. To mitigate:

Q. Table 2: Yield Optimization Strategies

| Issue | Solution | Reference |

|---|---|---|

| Over-bromination | Controlled stoichiometry (1.1 equiv. Br₂) | |

| Dehydration side reactions | Anhydrous conditions (molecular sieves) |

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., anticancer vs. no activity) often arise from assay variability. Standardize protocols:

- Use cell lines with confirmed receptor expression (e.g., HeLa for apoptosis studies).

- Validate via dose-response curves (IC₅₀ calculations) and compare with positive controls (e.g., doxorubicin) .

- Perform molecular docking to predict interactions with targets like tubulin or kinases .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- PPE : NIOSH/MSHA respirators, chemical-resistant gloves, and OSHA-compliant goggles .

- Ventilation : Use fume hoods to avoid bromine vapor exposure (TLV: 0.1 ppm) .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers .

Advanced: How to determine stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; analyze degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Assess decomposition onset temperature (expected >150°C) .

- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation .

Advanced: What computational tools aid in crystallographic analysis?

Methodological Answer:

- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement. Validate with R-factor (<5%) and electron density maps .

- Mercury CSD : Analyze packing motifs and hydrogen-bonding networks using Cambridge Structural Database references .

Basic: What regulatory guidelines apply to laboratory use?

Methodological Answer:

- EINECS/TCSI Compliance : Ensure proper hazard labeling (H315, H319, H335) and SDS documentation .

- Waste Disposal : Segregate halogenated waste (EPA code D003) and avoid drain disposal .

Advanced: How to design SAR studies for brominated analogs?

Methodological Answer:

Q. Table 3: SAR Design Parameters

| Substituent | logP (Predicted) | Target Activity |

|---|---|---|

| Br | 2.1 | Anticancer |

| Cl | 1.8 | Antimicrobial |

| CF₃ | 2.5 | Enzyme inhibition |

Advanced: How to address low solubility in bioassays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) with PBS to maintain cell viability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for enhanced cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.